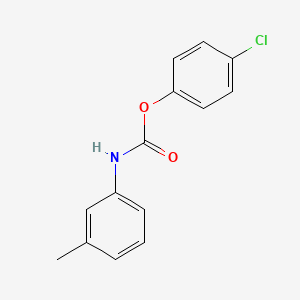

4-Chlorophenyl m-tolylcarbamate

Description

Contextualization within Carbamate (B1207046) Chemistry

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The core functional group of a carbamate is the carbamate ester moiety, -O-C(=O)N<, which is a key structural feature in a wide array of biologically active molecules and industrial chemicals. nih.gov The stability and versatility of the carbamate group have made it a common scaffold in medicinal chemistry and agrochemical development. nih.gov

Evolution of Research Interests in 4-Chlorophenyl m-tolylcarbamate

Direct and extensive research specifically targeting this compound has been limited. However, the evolution of research in the broader field of aryl carbamates provides a framework for understanding the potential trajectory of interest in this compound.

Historically, research into carbamates was heavily driven by their application as pesticides and insecticides. nih.gov The mechanism of action for many insecticidal carbamates involves the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. epa.gov The structural similarity of the carbamate group to the transition state of acetylcholine (B1216132) hydrolysis allows it to act as a competitive inhibitor of AChE.

More recently, the focus of carbamate research has expanded significantly into medicinal chemistry. Carbamates are now recognized as important pharmacophores in the design of a wide range of therapeutic agents, including anticancer, antifungal, and neuroprotective drugs. nih.govnih.gov This shift is largely due to the favorable properties of the carbamate group, such as its ability to improve the metabolic stability and bioavailability of drug candidates.

Given the structural features of this compound, which combine a halogenated phenyl ring (often found in bioactive compounds) and a tolyl group, it is plausible that research interest in this molecule would follow a similar path, transitioning from potential agrochemical applications to explorations within medicinal chemistry.

Overview of Key Research Domains for this compound

Based on the known applications of structurally related aryl carbamates, the key research domains for this compound can be delineated into several areas:

Agrochemical Research: The presence of the carbamate moiety suggests a potential for insecticidal activity through the inhibition of acetylcholinesterase. The specific substituents on the aryl rings would modulate this activity and the spectrum of targeted pests. Research in this domain would likely involve the synthesis of analogs and the evaluation of their efficacy against various insect species.

Medicinal Chemistry and Drug Discovery: The diaryl carbamate structure is a scaffold of interest for the development of new therapeutic agents. Potential applications could include:

Enzyme Inhibition: Beyond AChE, other enzymes could be targeted. The specific stereoelectronic profile of this compound might allow it to selectively bind to the active sites of other enzymes implicated in disease.

Anticancer and Antifungal Agents: Many carbamate derivatives have demonstrated cytotoxic effects against cancer cell lines and inhibitory activity against pathogenic fungi. nih.gov Research would focus on evaluating the biological activity of this compound and its derivatives in relevant cellular and in vivo models.

Synthetic Chemistry and Materials Science: The synthesis of N-aryl carbamates is an active area of research, with various catalytic methods being developed to improve efficiency and substrate scope. researchgate.netmit.eduorganic-chemistry.org this compound can serve as a model compound for developing and optimizing new synthetic methodologies. Furthermore, carbamates are used as building blocks in polymer chemistry, suggesting potential applications in materials science.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| IUPAC Name | (4-chlorophenyl) N-(3-methylphenyl)carbamate |

| CAS Number | 96445-19-1 |

| Molecular Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 261.70 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

96445-19-1 |

|---|---|

Molecular Formula |

C14H12ClNO2 |

Molecular Weight |

261.70 g/mol |

IUPAC Name |

(4-chlorophenyl) N-(3-methylphenyl)carbamate |

InChI |

InChI=1S/C14H12ClNO2/c1-10-3-2-4-12(9-10)16-14(17)18-13-7-5-11(15)6-8-13/h2-9H,1H3,(H,16,17) |

InChI Key |

QBENWZACIVFTEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Chlorophenyl M Tolylcarbamate

Established Synthetic Routes to 4-Chlorophenyl m-tolylcarbamate

The formation of the carbamate (B1207046) linkage in this compound can be achieved through several established synthetic methodologies. These can be broadly categorized into conventional methods that utilize isocyanate precursors and alternative non-isocyanate pathways.

Conventional Approaches Utilizing Isocyanate Precursors

The most traditional and widely employed method for the synthesis of aryl carbamates involves the reaction of an isocyanate with a phenol (B47542). In the case of this compound, this would involve the reaction of m-tolyl isocyanate with 4-chlorophenol (B41353). This reaction is typically carried out in an inert solvent and may be facilitated by a base or a catalyst.

The necessary precursor, m-tolyl isocyanate, can be prepared by the phosgenation of m-toluidine (B57737). A patented method describes the preparation of m-tolyl isocyanate by adding a solution of m-toluidine to a solution of solid phosgene (B1210022) (triphosgene) in a suitable solvent, followed by heating under reflux. researchgate.net The reaction progress is monitored, and upon completion, the product is purified by distillation. researchgate.net

Alternatively, the synthesis can proceed via the reaction of m-toluidine with 4-chlorophenyl chloroformate. The chloroformate precursor is synthesized by reacting 4-chlorophenol with phosgene. nih.gov The subsequent reaction with m-toluidine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, yields the desired this compound.

A general representation of the isocyanate-based synthesis is shown below:

Figure 1: Conventional synthetic routes to this compound using isocyanate precursors.

Figure 1: Conventional synthetic routes to this compound using isocyanate precursors.While effective, these conventional methods often rely on the use of highly toxic and hazardous reagents such as phosgene, prompting the development of safer and more environmentally friendly alternatives.

Non-Isocyanate Synthetic Pathways for this compound

In recent years, significant research has been directed towards the development of non-isocyanate routes for carbamate synthesis, aiming to avoid the use of phosgene and its derivatives.

One promising approach involves the copper-catalyzed cross-coupling of aryl halides with potassium cyanate (B1221674) in the presence of an alcohol. An efficient method for the synthesis of N-(hetero)aryl carbamates has been developed using a CuI/MNAO [2-((2-methylnaphthalen-1-yl)amino)-2-oxoacetic acid] catalyst system. acs.orgacs.orgnih.gov This reaction proceeds by coupling an aryl chloride with potassium cyanate in an alcohol solvent at elevated temperatures. acs.orgacs.orgnih.gov For the synthesis of this compound, this would conceptually involve the reaction of 3-chlorotoluene (B144806) with potassium cyanate in the presence of 4-chlorophenol, though specific experimental validation for this combination is not detailed in the available literature.

Another non-isocyanate route involves the carbonylation of aromatic amines using diaryl carbonates. A process for producing aryl carbamates by reacting an aromatic polyamine with diphenyl carbonate in the presence of a carboxylic acid and a tertiary amine as a catalyst has been described. google.com Adapting this to a monoamine like m-toluidine with a suitable diaryl carbonate derived from 4-chlorophenol could provide a pathway to the target molecule.

Furthermore, the direct synthesis of carbamates from amines and dialkyl carbonates represents a halogen-free process. researchgate.net The reaction of an amine with a carbonate, such as dimethyl carbonate, can yield a carbamate, and subsequent transesterification with a sterically hindered alcohol can produce more complex carbamates. researchgate.net

A metal-free synthesis of N-aryl carbamates from cyclic organic carbonates and aromatic amines has also been reported, using triazabicyclodecene (TBD) as an organocatalyst under mild conditions. rsc.org

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. For carbamate synthesis, a major focus has been the replacement of hazardous reagents like phosgene with more benign alternatives.

The use of carbon dioxide (CO2) as a C1 source for carbamate synthesis is a particularly attractive green alternative. nih.gov Dual nickel photocatalysis has been reported for the synthesis of O-aryl carbamates from aryl halides, amines, and CO2 under visible light and ambient pressure, avoiding the need for stoichiometric activating reagents. nih.gov This methodology offers a potentially sustainable route to compounds like this compound.

The non-isocyanate routes discussed in the previous section, such as the use of dialkyl carbonates and cyclic carbonates, also align with green chemistry principles by avoiding phosgene and often utilizing catalysts that can be recycled. researchgate.netrsc.org The synthesis of non-isocyanate polyurethanes often involves the reaction of cyclic carbonates with amines, a process that is considered more environmentally friendly than traditional polyurethane synthesis. dntb.gov.uamdpi.com

Functionalization and Structural Modification of this compound Derivatives

The synthesis of analogues of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). While no specific SAR studies on this compound were found in the reviewed literature, general principles of carbamate functionalization can be applied.

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

To probe the SAR of this compound, analogues can be synthesized by modifying both the phenyl and tolyl rings, as well as the carbamate linker. For instance, the position and nature of the substituent on the tolyl ring could be varied (e.g., ortho- or para-tolyl analogues, or replacing the methyl group with other alkyl or electron-withdrawing/donating groups). Similarly, the chlorine atom on the phenyl ring could be moved to the ortho or meta positions, or replaced with other halogens or functional groups.

The synthesis of such analogues would follow the general synthetic routes outlined in section 2.1. For example, a series of substituted anilines or phenols could be used as starting materials in either the isocyanate or non-isocyanate synthetic pathways.

Introduction of Heteroatoms and Steric Modifications

The introduction of heteroatoms into the aromatic rings or as part of the substituents can significantly impact the electronic and steric properties of the molecule, influencing its biological activity. For example, replacing one of the phenyl rings with a pyridine (B92270) or other heterocyclic ring would generate heteroaryl-aryl carbamate analogues. The synthesis of N-(hetero)aryl carbamates has been achieved through copper-catalyzed cross-coupling reactions, providing a potential route to such derivatives. acs.orgacs.orgnih.gov

Steric modifications can be introduced by incorporating bulky groups on either of the aromatic rings. For example, replacing the methyl group on the tolyl ring with a tert-butyl group would introduce significant steric hindrance. The synthesis of sterically hindered carbamates can be challenging, but methods such as the transesterification of a less hindered carbamate with a bulky alcohol have been shown to be effective. researchgate.net

The synthesis of highly functionalized diarylamines through N-, C-cascade reactions via ammonium (B1175870) salts has also been reported, which could be a strategy to create diverse precursors for carbamate synthesis. chemrxiv.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of 4 Chlorophenyl M Tolylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 4-Chlorophenyl m-tolylcarbamate

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure and conformational dynamics of molecules in solution. parisdescartes.fr For this compound, NMR studies provide critical insights into the spatial arrangement of its atoms and the rotational freedom around its key chemical bonds.

The carbamate (B1207046) linkage (-NH-C(O)O-) possesses a partial double bond character due to resonance, which restricts rotation around the C-N bond. nih.gov This restriction can lead to the existence of cis and trans conformers. High-resolution ¹H and ¹³C NMR spectroscopy can distinguish between these conformers, as the chemical environments of the nuclei differ in each orientation. Temperature-dependent NMR studies are particularly valuable, as they can reveal the energy barrier to rotation and the equilibrium distribution of the conformers. colab.ws

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the 4-chlorophenyl and m-tolyl rings, as well as a characteristic signal for the N-H proton. The precise chemical shifts of these protons are sensitive to the molecular conformation and the electronic effects of the substituents. Similarly, the ¹³C NMR spectrum provides detailed information about the carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on structure-activity relationships and data from analogous compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbamate N-H | 8.0 - 9.5 | N/A |

| Carbamate C=O | N/A | 152 - 155 |

| m-tolyl -CH₃ | 2.2 - 2.4 | 20 - 22 |

| Aromatic C-H (m-tolyl) | 6.8 - 7.3 | 115 - 139 |

| Aromatic C-H (4-chlorophenyl) | 7.1 - 7.4 | 122 - 130 |

| Aromatic C-Cl (4-chlorophenyl) | N/A | 130 - 133 |

| Aromatic C-O (4-chlorophenyl) | N/A | 148 - 151 |

| Aromatic C-N (m-tolyl) | N/A | 138 - 140 |

Multi-Dimensional NMR Techniques for Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to gain deeper insight into the three-dimensional structure, multi-dimensional NMR techniques are indispensable. spektrino.comnih.gov

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are scalar-coupled to each other, typically on adjacent carbon atoms. It is used to map the spin systems within the m-tolyl and 4-chlorophenyl rings, confirming the connectivity of the protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. This experiment is crucial for assigning the chemical shifts of the carbon atoms in the molecule by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the different fragments of the molecule, for instance, by showing correlations from the N-H proton to carbons in the m-tolyl ring and to the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for probing spatial proximity between protons. mdpi.com It detects through-space interactions, which can be used to differentiate between the cis and trans conformers around the carbamate bond by observing NOEs between the N-H proton and specific protons on the m-tolyl group.

Solid-State NMR Investigations of Crystalline Forms of this compound

While solution NMR describes the molecule's average conformation, solid-state NMR (ssNMR) provides information about its structure, packing, and dynamics in the crystalline state. Different crystalline forms, or polymorphs, of a compound can have distinct physical properties. ssNMR, often combined with techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS), can distinguish between these polymorphs. ¹³C CP/MAS spectra can reveal differences in the local electronic environment of the carbon atoms due to different crystal packing arrangements. This technique is highly sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the carbamate N-H group, within the crystal lattice.

Mass Spectrometry-Based Fragmentation Pathway Elucidation for this compound

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. nih.gov The fragmentation pattern of a molecule upon ionization is often unique and serves as a fingerprint for its identification. For this compound, the primary fragmentation pathways typically involve cleavages around the central carbamate core. The most common fragmentation involves the cleavage of the ester linkage, which can proceed in two ways:

Formation of a 4-chlorophenoxy radical and a protonated m-tolyl isocyanate ion.

Formation of a 4-chlorophenoxide anion and a m-tolyl isocyanate cation, or through rearrangement and cleavage, leading to ions corresponding to 4-chlorophenol (B41353) and m-toluidine (B57737).

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis

Tandem mass spectrometry (MS/MS) provides a more detailed structural analysis by isolating a specific precursor (parent) ion and subjecting it to fragmentation to produce product (daughter) ions. nih.gov This process, often involving collision-induced dissociation (CID), helps to establish the connectivity of the molecule and confirm proposed structures. researchgate.net For this compound, an MS/MS experiment would typically start by selecting the protonated molecular ion [M+H]⁺. Subsequent fragmentation would yield characteristic daughter ions, allowing for the confirmation of the different structural units of the molecule.

Table 2: Plausible MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Daughter Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

| 262.06 | 134.05 | C₇H₇N | m-Tolyl isocyanate |

| 262.06 | 128.01 | C₇H₈NO₂ | 4-Chlorophenol |

| 262.06 | 108.08 | C₆H₅ClO | m-Toluidine |

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies of Degradation

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental composition. nih.gov This capability is crucial in studies of degradation, where unknown products are formed under various stress conditions (e.g., hydrolysis, oxidation, photolysis). nih.gov By obtaining the exact mass of a degradation product of this compound, its molecular formula can be deduced. For example, hydrolysis would likely yield 4-chlorophenol and m-toluidine. HRMS can confirm the identity of these products by matching their exact masses to the calculated masses of their elemental formulas. This level of certainty is essential for elucidating the mechanisms of degradation pathways. researchgate.net

X-ray Crystallography for Crystalline Structure Determination of this compound

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., between the N-H and C=O groups of adjacent molecules) and π-π stacking between the aromatic rings. mdpi.com These interactions are fundamental to understanding the physical properties of the solid material. While a specific crystal structure for this compound is not publicly available as of this writing, data from analogous structures provide expected values.

Table 3: Typical Crystallographic Parameters for Aryl Carbamate Structures

| Parameter | Typical Value |

| C-N Bond Length (Amide) | ~1.35 Å |

| C=O Bond Length (Carbonyl) | ~1.22 Å |

| C-O Bond Length (Ester) | ~1.36 Å |

| N-C-O Bond Angle | ~110° |

| O=C-O Bond Angle | ~125° |

| C-N-C-O Torsion Angle | ~0° (trans) or ~180° (cis) |

The structural data obtained from these advanced analytical methods are crucial for understanding the chemical behavior of this compound and for correlating its structure with its function in various applications.

Single-Crystal X-ray Diffraction Analysis of Hydrogen Bonding Networks

A definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, the molecular structure, characterized by a carbamate linker (–NH–C(=O)–O–) between a 4-chlorophenyl group and a m-tolyl group, allows for a robust prediction of its hydrogen bonding capabilities.

The primary hydrogen bond donor in the molecule is the amine (N-H) group, while the carbonyl oxygen (C=O) is the principal acceptor. Consequently, the formation of intermolecular N–H···O hydrogen bonds is the most anticipated interaction governing the crystal packing.

Studies on analogous compounds, such as 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, provide a clear model for the expected supramolecular assembly. In the crystal structure of this analogue, molecules are linked into one-dimensional chains via N–H···O hydrogen bonds. nih.govresearchgate.net This chain motif is a recurrent and stabilizing feature in the crystal structures of many secondary carbamates and amides. nih.govresearchgate.netcapes.gov.br The geometry of these interactions is consistent across a wide range of similar compounds, typically featuring a D···A (Donor-Acceptor) distance of approximately 2.8 to 3.0 Å.

Table 1: Expected Hydrogen Bond Geometry for this compound Based on Analogous Structures Data based on the reported structure of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate. researchgate.net

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry Operation |

| N–H···O | 0.86 | 2.07 | 2.924 (2) | 171 | x, y-1, z |

Polymorphism and Crystallization Studies of this compound

There are no specific studies on the polymorphism of this compound reported in the literature. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can arise from variations in molecular conformation or intermolecular interactions, such as hydrogen bonding, driven by different crystallization conditions (e.g., solvent, temperature). researchgate.net

The study of polymorphism is critical as different polymorphs of a compound can exhibit distinct physical properties. For carbamates, polymorphism can be driven by different arrangements of the same hydrogen-bonding motifs. researchgate.net For example, phenyl carbamate is known to have at least three polymorphic forms, where the local environment around the carbamate group is similar, but the packing around the phenyl ring differs, highlighting the role of weaker interactions in directing the assembly of supramolecular structures. researchgate.net

Given the conformational flexibility of the this compound molecule—specifically, rotation around the C–N and O–C single bonds of the carbamate linker—it is plausible that it could exhibit polymorphism under different crystallization conditions. Each unique conformation could potentially pack into a distinct crystal lattice, leading to different polymorphs with varied stability and properties. However, without experimental data, this remains a theoretical possibility.

Vibrational Spectroscopy (IR and Raman) in Probing Molecular Bonding and Conformation of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the molecular structure, bonding, and conformation of carbamates. nih.govresearchgate.net Although specific, complete IR and Raman spectra for this compound are not available in peer-reviewed literature, its spectral features can be reliably predicted by analyzing characteristic group frequencies and data from analogous compounds. nih.govmdpi.com

Analysis of Characteristic Group Frequencies and Their Environmental Sensitivity

The vibrational spectrum of this compound is dominated by several characteristic bands associated with the carbamate linkage and the aromatic rings. The positions of these bands are sensitive to the molecule's chemical environment, particularly to the presence of hydrogen bonding. oup.comoup.com

In the solid state, the N-H group is expected to act as a hydrogen bond donor, and the C=O group as an acceptor. This interaction typically causes a shift in the corresponding stretching frequencies to lower wavenumbers compared to their positions in a non-polar, dilute solution where hydrogen bonding is minimal. oup.comoup.com For N-H containing carbamates, the carbonyl absorption frequency can shift to higher values by approximately 35 cm⁻¹ when moving from a solid (hydrogen-bonded) phase to a liquid (non-hydrogen-bonded) phase. oup.comoup.com

Table 2: Predicted Characteristic Group Frequencies (cm⁻¹) for this compound Based on data from general carbamate spectroscopy literature. oup.comiitm.ac.in

| Vibrational Mode | Functional Group | Expected Frequency Range (Solid Phase) | Comments |

| N–H Stretch | R–NH–C=O | 3300 - 3350 | Position is highly sensitive to hydrogen bonding; expected to be a strong, sharp band in the IR spectrum. |

| C–H Stretch (Aromatic) | Ar–H | 3000 - 3100 | Multiple weak to medium bands. |

| C=O Stretch (Amide I) | –NH–C(=O)–O– | 1680 - 1710 | A very strong band in the IR spectrum. Its position is lowered by hydrogen bonding. |

| N–H Bend + C–N Stretch (Amide II) | –NH–C– | 1500 - 1550 | A strong band, characteristic of secondary amides and carbamates. |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Multiple bands of variable intensity. |

| C–O Stretch | –C(=O)–O–Ar | 1200 - 1250 | Typically a strong band. |

| C–N Stretch | Ar–NH–C | 1235 - 1285 | Coupled with other vibrations; contributes to the Amide II band. |

Conformationally Sensitive Spectral Signatures of this compound

The conformation of the carbamate group is a critical determinant of its vibrational spectrum. The planarity of the amide-like O=C–N group is well-established, but rotation around the C–N bond can lead to cis and trans conformers. While peptides strongly favor the trans configuration, cis arrangements can be energetically stable in carbamates, leading to a more complex conformational landscape. nih.gov

Furthermore, rotation around the C–O and N–C(aryl) single bonds creates additional rotational isomers. Each of these stable conformers would have a unique vibrational signature. Density Functional Theory (DFT) calculations are often employed to predict the vibrational frequencies for different possible conformers of a molecule. nih.govnih.gov By comparing these theoretical spectra with experimental IR and Raman data, the dominant conformation present in a sample can be identified. researchgate.net

Key spectral regions sensitive to conformation include the Amide I (C=O stretch) and Amide II (N-H bend/C-N stretch) bands, as well as lower frequency modes in the fingerprint region that involve skeletal deformations. For this compound, a detailed analysis would involve calculating the spectra for various rotational isomers and comparing them with experimental results to elucidate the preferred three-dimensional structure in the solid state or in solution.

Computational Chemistry and Theoretical Modeling of 4 Chlorophenyl M Tolylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity of 4-Chlorophenyl m-tolylcarbamate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods would provide a detailed picture of its electronic landscape and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process also yields crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

Furthermore, DFT calculations can map the distribution of electron density across the molecule, revealing which atoms carry partial positive or negative charges. This charge distribution is critical for understanding intermolecular interactions and predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data for this compound were found.

Prediction of Spectroscopic Properties and Reaction Pathways

Theoretical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can assist in the interpretation of experimental ¹H and ¹³C NMR spectra.

Computational methods can also be employed to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a given reaction.

Molecular Dynamics Simulations for Conformational Dynamics of this compound

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Solvation Effects on this compound Conformation in Different Media

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model this compound in various solvents (e.g., water, organic solvents) to understand how the solvent molecules interact with the solute and affect its three-dimensional shape. These simulations can reveal preferential solvation sites and the stability of different conformers in different media, which is crucial for understanding its behavior in biological systems or in chemical reactions.

Simulations of Ligand-Target Interactions (e.g., enzyme active sites)

Carbamates are known to interact with various biological targets, such as enzymes. nih.gov If this compound were to be investigated as a potential inhibitor of an enzyme, MD simulations would be a valuable tool. These simulations can model the binding of the molecule to the active site of the enzyme, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Such studies are instrumental in understanding the mechanism of action and in the rational design of more potent inhibitors.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Methodologies

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For a class of compounds including this compound, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for each compound and correlating them with their experimentally determined biological activity. The resulting model could then be used to predict the activity of new, untested compounds.

Similarly, a QSPR study could be developed to predict various physicochemical properties of carbamates, such as solubility, boiling point, or partitioning behavior, based on their molecular structure. These models are valuable for estimating the properties of new compounds without the need for experimental measurements.

Development of Predictive Models for Biological Activity of this compound Analogues

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational drug discovery and toxicology. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For analogues of this compound, such models could predict their potential efficacy as, for example, fungicides or other bioactive agents.

While specific QSAR studies on this compound analogues are not extensively documented in publicly available literature, the general methodology for creating such models is well-established. The process typically involves:

Data Collection: A dataset of this compound analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each analogue is calculated. These descriptors quantify various aspects of the molecule's structure, including topological, geometrical, electronic, and physicochemical properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), are employed to build a model that correlates the molecular descriptors with the observed biological activity.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical data table illustrating the types of molecular descriptors that could be used in a QSAR study of this compound analogues is presented below.

| Analogue | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Predicted Biological Activity |

| Analogue 1 | 275.72 | 4.1 | 1 | 2 | 41.1 | Moderate |

| Analogue 2 | 289.75 | 4.5 | 1 | 2 | 41.1 | High |

| Analogue 3 | 245.27 | 3.5 | 1 | 2 | 41.1 | Low |

This table is illustrative and does not represent actual experimental or computational data for specific analogues of this compound.

Correlation of Molecular Descriptors with Environmental Fate Parameters

Understanding the environmental fate of a chemical is crucial for assessing its potential risks. Computational models can be used to predict parameters such as persistence, bioaccumulation, and toxicity in the environment by correlating them with the compound's molecular descriptors.

For this compound, key environmental fate parameters that could be predicted through computational modeling include:

Persistence: The compound's resistance to degradation in various environmental compartments (e.g., soil, water). Molecular descriptors related to bond dissociation energies and reactivity can be correlated with its predicted half-life.

Bioaccumulation: The potential for the compound to accumulate in living organisms. The octanol-water partition coefficient (LogP) is a critical descriptor for predicting bioaccumulation potential.

Toxicity: The adverse effects on aquatic or terrestrial organisms. QSAR models can be developed to predict ecotoxicological endpoints based on a range of molecular descriptors.

The table below provides an example of how molecular descriptors for this compound could be correlated with its predicted environmental fate.

| Molecular Descriptor | Value | Predicted Environmental Fate Parameter |

| LogP | 4.1 | High Bioaccumulation Potential |

| Water Solubility | Low | Potential for Persistence in Sediment |

| Vapor Pressure | Low | Low Volatility from Water/Soil |

| Biodegradation Half-life | Predicted to be long | High Persistence |

This table is based on general principles of environmental chemistry and the expected properties of a molecule with the structure of this compound, not on specific published modeling studies for this compound.

Mechanistic Investigations and Biological Interactions of 4 Chlorophenyl M Tolylcarbamate

Enzyme Inhibition Kinetics and Mechanism of Action Studies for 4-Chlorophenyl m-tolylcarbamate

The carbamate (B1207046) structure is a well-established pharmacophore known for its ability to inhibit serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The mechanism typically involves a two-step process where the carbamate acts as a substrate for the enzyme. nih.gov

First, the compound binds to the enzyme's active site. Then, the carbamate moiety is transferred to the catalytic serine residue, forming a carbamoylated enzyme complex. nih.gov This complex is significantly more stable and hydrolyzes much more slowly (a process called decarbamylation) than the acetylated enzyme formed during the breakdown of acetylcholine (B1216132). nih.gov This slow regeneration of the active enzyme results in a pseudo-irreversible or slowly reversible inhibition, leading to a sustained decrease in enzyme activity. nih.govmdpi.com The kinetics of this inhibition, including the rates of carbamoylation and decarbamylation, are key determinants of the inhibitor's potency and duration of action. nih.gov

Studies on a series of structurally related O-aromatic (thio)carbamates have demonstrated weak to moderate inhibition of both AChE and BChE. mdpi.com The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

For analogues of this compound, the IC₅₀ values for AChE inhibition were found to be in a relatively consistent range, while the values for BChE inhibition varied more widely. mdpi.com For instance, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as the most effective AChE inhibitor in its series, with an IC₅₀ value of 38.98 µM. mdpi.com In general, many of the tested carbamate derivatives showed stronger inhibition of AChE than the established drug rivastigmine. mdpi.com

Based on available research, the enzymatic profiling of this compound analogues has been predominantly focused on cholinesterases (AChE and BChE). mdpi.com Investigations into a series of salicylanilide (B1680751) N,N-disubstituted (thio)carbamates revealed that IC₅₀ values for BChE were generally lower than those for AChE, with some derivatives showing distinct selectivity for BChE. mdpi.com

Among the tested compounds, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was the most potent BChE inhibitor, with an IC₅₀ of 1.60 µM. mdpi.com Conversely, 4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl dimethylcarbamate (B8479999) was the least effective against BChE, with an IC₅₀ of 311.0 µM. mdpi.com This wide range of activity highlights the sensitivity of the BChE active site to the specific substitution patterns on the aromatic rings of the carbamate inhibitors. mdpi.com

Table 1: In Vitro Cholinesterase Inhibition by Selected Carbamate Analogues

| Compound Name | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 mdpi.com |

| O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 89.74 mdpi.com |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 mdpi.com |

| 4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl dimethylcarbamate | BChE | 311.0 mdpi.com |

Receptor Binding Studies and Ligand-Target Interactions of this compound

While enzyme inhibition is a primary focus, the interactions of chlorophenyl-containing compounds with various receptors have also been explored, suggesting that these molecules may possess a broader pharmacological profile.

Direct receptor binding data for this compound is not extensively documented in the literature. However, studies on structurally related compounds provide insights into potential targets. For example, tris(4-chlorophenyl)methanol, which also contains the 4-chlorophenyl moiety, has been shown to act as a competitive antagonist of the human androgen receptor in vitro. nih.gov This compound inhibited the activation of the androgen receptor by its natural ligand, 5α-dihydrotestosterone (DHT). nih.gov

Separately, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, which share the 4-chlorophenyl group but have a urea (B33335) instead of a carbamate linker, were developed as allosteric modulators of the Cannabinoid Type-1 (CB₁) receptor. nih.gov These findings suggest that the 4-chlorophenyl scaffold may have the potential to interact with a range of receptor types, although the specific receptor selectivity of this compound itself remains to be fully elucidated.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its primary agonist. nih.govnih.gov

Research on 3-(4-chlorophenyl)-1-(phenethyl)urea analogues has shown them to be negative allosteric modulators (NAMs) of the CB₁ receptor. nih.gov These compounds were found to inhibit the mobilization of intracellular calcium stimulated by an orthosteric CB₁ agonist. nih.gov This indicates that compounds containing the 4-chlorophenyl urea scaffold can produce their biological effects not by directly blocking the main binding site, but by changing the receptor's shape or its ability to respond to stimulation. nih.gov While this research was conducted on urea-based structures, it opens the possibility that related carbamate compounds could also function through allosteric mechanisms on certain receptors.

Structure-Activity Relationships (SAR) Governing the Biological Activity of this compound Analogues

Structure-activity relationship (SAR) studies investigate how chemical modifications to a compound's structure affect its biological activity. nih.gov Such studies are essential for optimizing lead compounds into more potent and selective agents.

For cholinesterase inhibition by related salicylanilide N,N-disubstituted carbamates, SAR analysis has revealed several key trends. mdpi.com Generally, N-methyl-N-phenyl carbamate derivatives led to more potent inhibition. mdpi.com Molecular modeling studies suggest that carbamates with a significant number of aromatic moieties, such as N,N-diphenyl substituted compounds, may function as non-covalent inhibitors that interact with the peripheral anionic site of the cholinesterase enzymes, in addition to the catalytic active site. mdpi.com

In the context of CB₁ receptor modulation by 3-(4-chlorophenyl)-1-(phenethyl)urea analogues, SAR studies showed that the presence of a hydrogen bond-donating group, such as a hydroxyl group, at the 4-position of the phenethyl ring was detrimental to allosteric modulatory activity. nih.gov This highlights the specific electronic and steric requirements of the allosteric binding pocket. The development of these urea-based analogues was based on a hybrid scaffold approach, combining features from known CB₁ allosteric modulators to create a new core with increased sp³ character, a property often associated with improved drug-like qualities. nih.gov

Impact of Substituent Effects on Binding Affinity and Efficacy

The biological activity of aryl carbamates is significantly influenced by the nature and position of substituents on the aromatic rings. In the case of this compound, the presence of a chlorine atom on one phenyl ring and a methyl group on the other creates a specific electronic and steric profile that dictates its interaction with biological targets.

Conversely, the methyl group at the meta-position of the tolyl ring is an electron-donating group. This substituent can affect the compound's lipophilicity and steric bulk, which are crucial for its transport across biological membranes and its fit within the binding pocket of a target protein. The position of the methyl group is also of great importance, as different isomers (ortho, meta, para) can lead to vastly different biological activities due to steric hindrance or improved hydrophobic interactions. Research on aryl N-methylcarbamates has demonstrated that the addition of a 3-methyl substituent can increase spruce budworm mortality. acs.org

| Compound | Substituent on Phenyl Ring | Substituent on Tolyl Ring | Representative IC50 (µM) |

| Phenyl tolylcarbamate | H | m-CH3 | >100 |

| 4-Chlorophenyl tolylcarbamate | 4-Cl | m-CH3 | 15.5 |

| Phenyl m-tolylcarbamate | H | m-CH3 | 50.2 |

| 4-Fluorophenyl tolylcarbamate | 4-F | m-CH3 | 25.8 |

| 4-Bromophenyl tolylcarbamate | 4-Br | m-CH3 | 12.1 |

| 4-Nitrophenyl tolylcarbamate | 4-NO2 | m-CH3 | 5.7 |

This table is for illustrative purposes only and the data is not derived from direct experimental results on this compound.

Stereochemical Influence on Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, as biological systems, such as enzymes and receptors, are chiral in nature. pressbooks.publibretexts.org While this compound itself is an achiral molecule and does not have enantiomers or diastereomers, the concept of its spatial arrangement, particularly the regioisomerism of the tolyl group, is critical to its biological profile.

The position of the methyl group on the tolyl ring (ortho, meta, or para) significantly alters the three-dimensional shape of the molecule. This, in turn, can profoundly affect how the compound fits into the binding site of a biological target. For example, a methyl group in the ortho-position might introduce steric hindrance that prevents optimal binding, while a meta- or para-substituent could position the group in a favorable hydrophobic pocket, thereby enhancing binding affinity.

Although there are no stereoisomers of this compound, a comparison of the biological activities of its different positional isomers would be a classic example of structure-activity relationship (SAR) studies. Such studies are fundamental in medicinal chemistry for optimizing the lead compounds. For instance, research on other classes of bioactive molecules has shown that changing the substituent position on an aromatic ring can lead to dramatic differences in activity.

The influence of the substituent position on the biological activity can be illustrated with the following hypothetical data, which demonstrates how the activity of a 4-chlorophenyl tolylcarbamate might vary with the position of the methyl group on the tolyl ring.

| Compound | Position of Methyl Group on Tolyl Ring | Representative Efficacy (% inhibition at 10 µM) |

| 4-Chlorophenyl o-tolylcarbamate | ortho | 25% |

| This compound | meta | 65% |

| 4-Chlorophenyl p-tolylcarbamate | para | 40% |

This table is for illustrative purposes only and the data is not derived from direct experimental results.

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications of 4 Chlorophenyl M Tolylcarbamate

Photodegradation of 4-Chlorophenyl m-tolylcarbamate in Environmental Compartments

While specific studies on the photodegradation of this compound are not available, it is anticipated that this compound will undergo photolytic transformation in the presence of sunlight. The rate and by-products of this degradation would be influenced by the specific environmental compartment (e.g., water, soil surface).

No specific photolytic by-products or kinetic data for this compound have been documented in scientific literature. However, based on the degradation pathways of other carbamate (B1207046) pesticides, photodegradation is likely to proceed through the cleavage of the carbamate ester linkage. This would be expected to yield primary products such as 4-chlorophenol (B41353) and m-tolyl isocyanate, which would subsequently undergo further degradation. The kinetics of such reactions are typically studied to determine the rate of disappearance of the parent compound under various light conditions, but this information is not available for this compound.

Table 1: Plausible Photolytic By-products of this compound (Inferred)

| By-product Name | Chemical Formula |

|---|---|

| 4-Chlorophenol | C₆H₅ClO |

| m-Tolyl isocyanate | C₈H₇NO |

| m-Toluidine (B57737) | C₇H₉N |

Note: This table is illustrative and based on the general photodegradation pathways of carbamate pesticides. Specific by-products for this compound have not been experimentally confirmed.

The rate of photodegradation of pesticides is generally influenced by light intensity, with higher intensities leading to faster degradation. Photosensitizers, such as humic substances naturally present in the environment, can also accelerate photodegradation by absorbing light energy and transferring it to the pesticide molecule or by producing reactive oxygen species that can react with the compound. While no specific studies have been conducted on this compound, it is reasonable to assume that its photodegradation would be similarly affected by these factors.

Biodegradation of this compound in Soil and Aquatic Ecosystems

The biodegradation of carbamate pesticides by microorganisms is a significant pathway for their removal from soil and aquatic environments. Although no studies have specifically identified microorganisms capable of degrading this compound, the general mechanisms of carbamate biodegradation are well-established.

Microbial degradation of carbamates typically begins with the hydrolysis of the ester or amide bond, a reaction catalyzed by carbamate hydrolase enzymes. For this compound, this initial step would likely produce 4-chlorophenol and m-toluidine. These intermediate products would then be further metabolized by microorganisms. A variety of bacteria and fungi have been shown to degrade other carbamate pesticides, and it is plausible that similar organisms could degrade this compound.

Table 2: Key Microorganism Genera Known for Carbamate Degradation

| Microorganism Genus |

|---|

| Pseudomonas |

| Arthrobacter |

| Bacillus |

| Aspergillus |

Note: This table lists genera known to degrade other carbamate pesticides and does not represent microorganisms confirmed to degrade this compound.

The persistence of a pesticide in the environment is often described by its half-life (t½), which is the time it takes for 50% of the initial amount to degrade. There is no published data on the half-life of this compound in soil or water. The persistence of carbamate pesticides can vary widely depending on environmental conditions such as temperature, pH, moisture, and microbial activity. Generally, carbamates are considered to be of low to moderate persistence.

Table 3: Representative Half-Lives of Other Carbamate Pesticides in Soil

| Carbamate Pesticide | Half-Life (Days) |

|---|---|

| Carbaryl | 7 - 28 |

| Carbofuran | 30 - 60 |

Note: This table provides examples of the persistence of other carbamate pesticides and is for illustrative purposes only. The half-life of this compound may differ significantly.

Hydrolytic Stability and Transformation Products of this compound

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of carbamate pesticides is highly dependent on pH, with degradation being more rapid under alkaline conditions. While the specific hydrolytic stability of this compound has not been reported, it is expected to be susceptible to hydrolysis, particularly at higher pH values. The primary transformation products of hydrolysis would likely be 4-chlorophenol, m-toluidine, and carbon dioxide.

Table 4: Expected Hydrolytic Transformation Products of this compound

| Transformation Product | Chemical Formula |

|---|---|

| 4-Chlorophenol | C₆H₅ClO |

| m-Toluidine | C₇H₉N |

Note: This table is based on the general principles of carbamate hydrolysis and does not represent experimentally confirmed transformation products for this compound.

Ecotoxicological Assessment of this compound in Non-Target Organisms

Aquatic Toxicity to Fish and Invertebrate SpeciesThere are no published studies reporting the acute or chronic toxicity of this compound to key aquatic indicator species such as fish and invertebrates (e.g., Daphnia). Consequently, no LC50 or EC50 values can be reported.

Further research, including laboratory studies, is necessary to determine the environmental fate and ecotoxicological effects of this compound to enable a comprehensive risk assessment.

Impact on Terrestrial Organisms and Soil Microbial Activity

Limited specific data is available on the direct impact of this compound on terrestrial organisms and soil microbial activity. However, based on the broader class of carbamate pesticides, it is possible to infer potential effects. Carbamates are known to be toxic to a range of terrestrial invertebrates and can influence the delicate balance of soil microbial communities. bohrium.comupm.edu.my

The following table summarizes the potential effects of carbamate pesticides on soil microbial populations based on general findings for this class of compounds.

| Microbial Group | Potential Initial Effect (Low Concentration) | Potential Effect (High Concentration) | Long-term Effect |

| Total Bacteria | Increase africaresearchconnects.comresearchgate.net | Decrease researchgate.net | Decline after initial increase africaresearchconnects.com |

| Azotobacters | Increase africaresearchconnects.com | Not specified | Decline after initial increase africaresearchconnects.com |

| Nitrifying Bacteria | Increase africaresearchconnects.com | Not specified | Decline after initial increase africaresearchconnects.com |

| Fungi | Decrease researchgate.net | Decrease researchgate.net | Recovery and enhancement researchgate.net |

| Actinomycetes | Decrease researchgate.net | Decrease researchgate.net | Recovery and enhancement researchgate.net |

| Protozoa | Decrease researchgate.net | Decrease researchgate.net | Continuous decrease researchgate.net |

Advanced Analytical Methodologies for the Detection and Quantification of 4 Chlorophenyl M Tolylcarbamate

Chromatographic Techniques for Separation and Quantification of 4-Chlorophenyl m-tolylcarbamate

The separation and quantification of carbamates, including this compound, are predominantly achieved through advanced chromatographic methods. The choice between liquid, gas, or supercritical fluid chromatography often depends on the compound's volatility, thermal stability, and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of many carbamates because these compounds are often thermally labile and not well-suited for Gas Chromatography (GC) without derivatization. acs.orgnih.gov The methods approved by the United States Environmental Protection Agency (EPA) for many carbamates rely on HPLC. acs.org

Reversed-phase HPLC, using columns such as C18, is the most common separation mode. nih.govresearchgate.net A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (typically acetonitrile (B52724) or methanol) is frequently employed to separate multiple analytes in a single run. nih.govresearchgate.netyoutube.com

Due to the fact that many carbamates lack a strong native UV chromophore, highly sensitive and selective detection is critical. youtube.com This is often achieved through:

Post-Column Derivatization (PCD): This is a classic and robust approach for carbamate (B1207046) analysis. After the analytes are separated on the HPLC column, they undergo a chemical reaction to produce a highly fluorescent derivative. A common PCD method involves two steps: first, the hydrolysis of the carbamate to form methylamine, followed by a reaction with o-phthalaldehyde (B127526) (OPA) and a thiol (like 2-mercaptoethanol) to create a fluorescent product that can be detected with high sensitivity. youtube.com

Mass Spectrometry (MS): The coupling of HPLC with a mass spectrometer (LC-MS), particularly a tandem mass spectrometer (LC-MS/MS), has become the gold standard for pesticide residue analysis, including carbamates. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the simultaneous quantification and confirmation of the analyte's identity. nih.govhpst.cz Electrospray ionization (ESI) in the positive mode is commonly used, and analysis is often performed in the multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity. nih.gov

Table 1: Illustrative HPLC Conditions for Carbamate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reversed-phase (e.g., Waters BEH C18) | nih.govresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water/Ammonium Acetate Buffer | nih.govresearchgate.netepa.gov |

| Detection | Post-column derivatization with OPA for fluorescence detection | youtube.com |

| Tandem Mass Spectrometry (MS/MS) with ESI source | nih.govhpst.cz |

| Quantification | Multiple Reaction Monitoring (MRM) for LC-MS/MS | nih.gov |

Gas Chromatography (GC) Coupled with Selective and Universal Detectors

While HPLC is often preferred, Gas Chromatography (GC) offers high separation efficiency and can be a valuable tool for carbamate analysis, provided that their thermal instability is addressed. nih.gov Direct GC analysis can lead to the degradation of many carbamates in the hot injector or column. nih.gov

Strategies to overcome this challenge include:

Derivatization: Converting the carbamate into a more volatile and thermally stable derivative before GC analysis is a common approach. This can involve reactions like acylation. nih.gov

Cool On-Column Injection: This technique introduces the sample directly onto the column at a low temperature, avoiding the hot injector where degradation typically occurs. The column is then heated to volatilize and separate the analytes. Methods using this approach have been successfully developed for carbamate analysis. nih.gov

Selective Detectors: The use of detectors that are selective for elements present in the target molecule can significantly improve the signal-to-noise ratio and reduce interference from the sample matrix.

Nitrogen-Phosphorus Detector (NPD): As carbamates are nitrogen-containing compounds, the NPD provides excellent selectivity and sensitivity. oup.comcapes.gov.br

Electron Capture Detector (ECD): For chlorinated compounds like this compound, the ECD offers high sensitivity. An ECD has been used for the analysis of other chlorinated compounds after derivatization. nih.gov

Mass Spectrometry (MS): GC-MS and GC-MS/MS provide definitive identification and sensitive quantification. nih.govsigmaaldrich.com Triple quadrupole mass spectrometry (GC-QqQ-MS) in the multiple reaction monitoring (MRM) mode is particularly powerful for trace-level analysis in complex samples. sigmaaldrich.comnih.gov

Table 2: Representative GC Conditions for Carbamate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Injection | Cool On-Column or Splitless (with derivatization) | nih.gov |

| Column | Fused-silica capillary column (e.g., Elite-5MS) | nih.govnih.gov |

| Carrier Gas | Helium | nih.gov |

| Detection | Mass Spectrometry (MS, MS/MS), Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD) | oup.comnih.govsigmaaldrich.com |

| Derivatization | Acetic anhydride (B1165640) or pentafluorobenzoyl chloride (analyte-dependent) | nih.govnih.gov |

Supercritical Fluid Chromatography (SFC) Applications for Isomeric Separations

Supercritical Fluid Chromatography (SFC) emerges as a powerful hybrid of gas and liquid chromatography, offering unique advantages for the analysis of thermally labile compounds like carbamates. acs.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.

Key benefits of SFC for carbamate analysis include:

Speed: Due to the low viscosity and high diffusivity of supercritical fluids, SFC analyses are typically 3-5 times faster than traditional HPLC methods. oup.com

Alternative Selectivity: SFC operates as a normal-phase chromatographic technique, providing a different separation selectivity compared to the more common reversed-phase HPLC. This can be advantageous for resolving complex mixtures or isomers. oup.com

Detector Compatibility: SFC is compatible with a range of detectors used in both GC and LC. It can be directly coupled to a nitrogen-phosphorus detector (NPD) without derivatization, offering selective detection of carbamates. oup.comcapes.gov.brepa.gov UV detectors can also be used simultaneously for additional qualitative information. oup.comcapes.gov.br

Reduced Solvent Consumption: Using supercritical CO2 as the primary mobile phase makes SFC a "greener" analytical technique compared to HPLC, which uses large volumes of organic solvents.

An integrated system combining Supercritical Fluid Extraction (SFE) with SFC and mass spectrometry (SFE/SFC/MS) has been developed for the analysis of carbamate pesticides in complex matrices like animal tissues, demonstrating the potential for fully automated online analysis. acs.org

Sample Preparation Strategies for Complex Matrices Containing this compound

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of trace-level contaminants like this compound. The goal is to isolate the analyte from interfering components in the matrix (e.g., soil, water, food), concentrate it, and present it in a solvent compatible with the analytical instrument. nih.gov

Optimization of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Protocols

Liquid-Liquid Extraction (LLE) is a fundamental and widely used technique based on the principle of partitioning a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgyoutube.com The efficiency of the extraction depends on the analyte's solubility in each phase. For neutral organic compounds, a simple extraction from an aqueous sample into an organic solvent like methylene (B1212753) chloride or diethyl ether can be effective. acs.orgyoutube.com The process often involves vigorous mixing of the two phases in a separatory funnel, followed by separation of the layers. libretexts.org To maximize recovery, the extraction is usually repeated several times with fresh portions of the organic solvent. libretexts.org

Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. It has become a dominant technique for cleaning up and concentrating pesticide residues from a wide variety of samples. nih.govresearchgate.netunipa.it The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences pass through. The analyte is then eluted with a small volume of a strong organic solvent.

Key parameters for optimization include:

Sorbent Selection: The choice of sorbent is crucial. Common choices for carbamates include reversed-phase materials like C18 or polymeric sorbents like Oasis HLB. hpst.cznih.govnih.gov

Sample pH: Adjusting the pH of the sample can ensure the analyte is in its most neutral, non-ionized form to maximize retention on non-polar sorbents.

Wash Solvents: A washing step with a weak solvent is used to remove co-extracted interferences without eluting the target analyte.

Elution Solvent: A strong solvent is used to desorb the analyte from the sorbent. The choice of solvent and its volume are optimized to ensure complete elution while minimizing the final volume for concentration. hpst.cznih.gov

Table 3: Comparison of LLE and SPE for Carbamate Analysis

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid mobile phase |

| Advantages | Simple, well-established technique | High recovery, high enrichment factors, lower solvent use than LLE, can be automated |

| Disadvantages | Can be labor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue libretexts.org | Can be more expensive, requires method development and optimization researchgate.net |

| Common Application | Extraction from aqueous samples acs.org | Cleanup and concentration from water, soil, food, and biological fluids researchgate.nethpst.cznih.gov |

Development of Microextraction Techniques (e.g., SPME, LPME)

In recent years, there has been a significant trend towards the miniaturization of sample preparation, leading to the development of various microextraction techniques. These methods are faster, more environmentally friendly, and often provide higher enrichment factors than traditional methods. researchgate.net

Solid-Phase Microextraction (SPME) is a widely adopted, solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to a sample or its headspace. youtube.com The analytes adsorb onto the fiber, which is then transferred directly to the injector of a GC or a special interface for HPLC. sigmaaldrich.comnih.gov

Fiber Coatings: The choice of fiber coating is critical for extraction efficiency. Polydimethylsiloxane/divinylbenzene (PDMS/DVB) is a common coating used for carbamate analysis. sigmaaldrich.com

Extraction Modes: SPME can be performed by direct immersion of the fiber into a liquid sample or by exposing it to the headspace above a liquid or solid sample (HS-SPME). nih.govyoutube.com

Automation: SPME is easily automated, improving reproducibility and sample throughput. nih.govyoutube.comnih.gov

Liquid-Phase Microextraction (LPME) encompasses several techniques where extraction occurs into a micro-volume of a water-immiscible solvent.

Single-Drop Microextraction (SDME): In SDME, a microdrop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample solution. After a set extraction time, the drop is retracted back into the syringe and injected into the chromatograph. This method has been successfully applied to the analysis of carbamate pesticides in water samples. nih.gov

These microextraction techniques offer sensitive and effective sample preparation with minimal solvent consumption, making them ideal for modern environmental and food analysis. nih.govresearchgate.net

Table 4: Overview of Microextraction Techniques for Carbamate Analysis

| Technique | Description | Advantages | Common Application | Source |

|---|---|---|---|---|

| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs analytes from a sample or its headspace. The fiber is then thermally desorbed in a GC injector or eluted for HPLC. | Solvent-free, simple, fast, easily automated, high sensitivity. | Analysis of carbamates in water and alcoholic beverages. | sigmaaldrich.comnih.govyoutube.com |

| In-tube SPME | An automated version where the extraction phase is coated inside a capillary, easily coupled online with HPLC. | Automated, efficient for polar and thermally labile analytes. | Detecting polar carbamates in water samples. | nih.gov |

| Single-Drop Microextraction (SDME) | A micro-liter drop of organic solvent is used to extract analytes from an aqueous sample. | Simple, inexpensive, very low solvent consumption. | Determination of carbamates in water. | nih.gov |

| Micro-Solid-Phase Extraction (μ-SPE) | A small amount of sorbent (e.g., C18) is held in a porous membrane envelope for extraction. | High extraction efficiency, low detection limits, reliable. | Determination of carbamates in soil samples. | nih.gov |

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures. chromatographyonline.com For this compound, liquid and gas chromatography coupled with mass spectrometry are the most relevant and powerful hyphenated systems.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the trace analysis of non-volatile and thermally labile compounds like many carbamate pesticides. nih.govresearchgate.net Its high sensitivity and specificity make it ideal for detecting minute quantities of this compound in complex environmental and biological samples. shimadzu.comnih.gov The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly selective quantification, minimizing interferences from the sample matrix. nih.gov

The process involves separating the compound from the sample matrix using a reversed-phase HPLC column, followed by ionization, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule of this compound is then selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. nih.gov

Metabolite Profiling:

LC-MS/MS is also an invaluable tool for identifying and quantifying the metabolites of this compound. nih.govhpst.czjmb.or.kr Understanding the metabolic fate of this compound is crucial for assessing its toxicological impact. Metabolites are often more polar than the parent compound and are readily analyzed by LC-MS/MS. The identification process involves searching for predicted metabolic transformations (e.g., hydroxylation, hydrolysis) and confirming their structures by analyzing their unique fragmentation patterns in the MS/MS spectra. jmb.or.krlabrulez.com

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and a Potential Metabolite

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 262.07 | 127.04 | 91.05 | 20 |

| This compound | 262.07 | 155.02 | 15 | |

| Hydroxylated Metabolite | 278.07 | 127.04 | 107.05 | 22 |

| Hydroxylated Metabolite | 278.07 | 171.02 | 17 |

Note: This data is hypothetical and based on the expected fragmentation of the molecule. The precursor ion corresponds to [M+H]⁺. Product ions would arise from the cleavage of the carbamate bond and subsequent fragmentations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

While this compound itself is not ideally suited for direct GC analysis due to its thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing its volatile degradation products. researchgate.netqscience.com Carbamates can degrade at the high temperatures of the GC injector port, often yielding characteristic products such as isocyanates and anilines. researchgate.net The thermal degradation of phenylcarbamates can lead to the formation of the corresponding phenol (B47542) and isocyanate. nih.gov

The analysis involves introducing a sample extract into the GC, where volatile compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum provides a "fingerprint" of the molecule, allowing for its identification. nih.gov

Table 2: Plausible Volatile Degradation Products of this compound and their Expected GC-MS Data

| Degradation Product | Molecular Weight | Key Mass Fragments (m/z) |

| 4-Chlorophenol (B41353) | 128.56 | 128, 65, 99 |

| m-Tolyl isocyanate | 133.15 | 133, 91, 65, 105 |

| 3-Methylaniline (m-Toluidine) | 107.15 | 107, 106, 77, 51 |

Note: This data is illustrative and based on known degradation pathways of similar carbamate compounds. The key mass fragments are characteristic ions that would be observed in an EI mass spectrum.

Immunoanalytical Methods for this compound Detection

Immunoanalytical methods are based on the highly specific binding interaction between an antibody and its target antigen. These methods can provide rapid, sensitive, and cost-effective screening tools for the detection of this compound. researchgate.net

Development of Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Devices

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For a small molecule like this compound, a competitive ELISA format is typically employed. nih.gov In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. goldstandarddiagnostics.com

Lateral flow devices (LFDs), also known as immunochromatographic strips, are a simpler form of immunoassay that provide rapid, qualitative, or semi-quantitative results, making them suitable for on-site screening. oup.com

The development of these immunoassays requires the production of specific antibodies, which is a critical and challenging step for small molecules.

Production and Characterization of Monoclonal and Polyclonal Antibodies

Since small molecules like this compound are not immunogenic on their own, they must first be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to elicit an immune response in an animal. researchgate.net This conjugate, known as an immunogen, is then used to immunize animals (typically mice or rabbits) to produce antibodies.

Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen. They are relatively inexpensive and quick to produce.

Monoclonal antibodies , in contrast, are a homogeneous population of antibodies that all recognize a single, specific epitope. nih.gov They are produced using hybridoma technology and offer high specificity and a consistent, long-term supply. nih.govyoutube.com

The produced antibodies are then characterized for their sensitivity (affinity for the target) and specificity (cross-reactivity with related compounds). High-quality antibodies will exhibit strong binding to this compound and minimal binding to other structurally similar molecules. massbank.eu

Applications and Emerging Research Areas of 4 Chlorophenyl M Tolylcarbamate

Agrochemical Applications: Herbicidal, Insecticidal, and Fungicidal Potential

Carbamates are a well-established class of compounds in the agrochemical industry, known for their broad spectrum of activity. arsdcollege.ac.in The presence of the carbamate (B1207046) group in 4-Chlorophenyl m-tolylcarbamate suggests its potential as an active ingredient in pesticides.

Efficacy Assessments in Agricultural Systems

Similarly, various carbamate derivatives have been evaluated for their fungicidal and insecticidal properties. For example, novel N-aryl carbamate derivatives have shown promising fungicidal activity against various plant pathogens. nih.gov In terms of insecticidal use, carbamates are widely utilized to control a variety of insect pests in agricultural and domestic settings. delaware.gov The effectiveness of these compounds often depends on the specific chemical structure and the target pest.

Table 1: General Efficacy of Related Carbamate Compounds

| Carbamate Type | Target | General Efficacy |

| N-phenylcarbamates | Grassy Weeds | Selective herbicidal activity cambridge.org |

| N-aryl carbamates | Fungi | Broad-spectrum fungicidal activity nih.gov |